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Compound of Interest

Compound Name:
(2Z)-2-Amino-2-(hydroxyimino)-N-

methylacetamide

CAS No.: 25475-12-1

Cat. No.: B041922 Get Quote

Executive Summary & Compound Identity
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (also known as N-methyl-2-

(hydroxyimino)glycinamide) is a functionalized amidoxime derivative. It serves as a pivotal

"building block" in heterocyclic chemistry, particularly for the construction of the 1,2,4-

oxadiazole core found in various bioactive pharmacophores.

Characterization of this molecule presents unique challenges due to the presence of multiple

exchangeable protons (oxime -OH, amide -NH, amine -NH2) and the potential for E/Z

isomerization. The (2Z) configuration is generally thermodynamically favored due to

intramolecular hydrogen bonding between the oxime hydroxyl and the amine lone pair or amide

carbonyl.
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Property Detail

IUPAC Name
(2Z)-2-Amino-2-(hydroxyimino)-N-

methylacetamide

CAS Registry Number 25475-12-1

Molecular Formula

Molecular Weight 117.11 g/mol

Monoisotopic Mass 117.0538

Solubility Profile
High: DMSO, Methanol, Water; Low:

Chloroform, Hexanes

Mass Spectrometry (MS) Analysis
Technique: Electrospray Ionization (ESI) in Positive Mode (+).

Mass spectrometry is the primary method for rapid structural confirmation. The molecule

ionizes readily due to the basic amino group and the amide nitrogen.

Primary Ionization Events
[M+H]⁺ Peak: Observed at m/z 118.1. This is the base peak in mild ESI conditions.

[M+Na]⁺ Adduct: Frequently observed at m/z 140.1 in sodium-rich solvents (e.g., glass

storage).

[2M+H]⁺ Dimer: A cluster peak at m/z 235.2 may appear at high concentrations.

Fragmentation Pathway (MS/MS)
Fragmentation of the [M+H]⁺ ion (m/z 118) typically follows a predictable pathway driven by the

loss of small stable molecules (water, ammonia, methylamine).

Loss of OH (m/z 101): Cleavage of the weak N-O bond in the oxime.

Loss of
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(m/z 101): Deamination from the primary amine.

Loss of

(m/z 100): Dehydration, often leading to a nitrile intermediate.

Loss of

(m/z 87): Cleavage of the amide bond, releasing methylamine.

Visualization: Fragmentation Logic

Figure 1: Predicted ESI(+) MS Fragmentation Pathway for C3H7N3O2
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Figure 1: The fragmentation logic highlights the lability of the amide and oxime functionalities

under collision-induced dissociation (CID).

Infrared Spectroscopy (IR)
Technique: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is dominated by

hydrogen-bonded networks involving the amide, amine, and oxime groups.

Key Diagnostic Bands
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Frequency (

)
Intensity Assignment Mechanistic Insight

3400 – 3100 Strong, Broad ,

Overlapping stretches

of the oxime -OH and

amide/amine -NH.

Broadening indicates

extensive H-bonding.

1660 – 1680 Strong

Amide I band.

Characteristic of

secondary amides.

1630 – 1640 Medium

Oxime C=N stretch.

Distinct from the

amide carbonyl;

confirms the oxime

functionality.

1530 – 1560 Medium

Amide II band. N-H

bending coupled with

C-N stretching.

930 – 960 Medium

Characteristic N-O

single bond stretch of

the oxime group.

Nuclear Magnetic Resonance (NMR)
Solvent Selection:DMSO-d6 is the mandatory solvent.

Reasoning: The compound is polar and contains labile protons (-OH, -NH, -NH2).

Chloroform (

) will likely result in poor solubility and broad, undetectable exchangeable proton signals.
DMSO-d6 stabilizes these protons via H-bonding, allowing for sharp integration.

NMR Data (400 MHz, DMSO-d6)
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Note: Chemical shifts (

) are relative to TMS (0 ppm). Values are representative of high-purity samples.

Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

10.0 – 10.5 Singlet (Broad) 1H =N-OH

The oxime

hydroxyl proton.

Highly

deshielded and

exchangeable.

Its presence

confirms the

oxime structure.

7.8 – 8.2 Quartet (Broad) 1H -NH-CH3

Amide proton.

Splits into a

quartet due to

coupling with the

adjacent methyl

group (

Hz).

5.6 – 6.0 Singlet (Broad) 2H -NH2

Primary amino

group protons.

Broad due to

quadrupole

relaxation of

nitrogen and

solvent

exchange.

2.6 – 2.7 Doublet 3H -CH3

N-methyl group.

Coupled to the

amide NH (

Hz).
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Interpretation of Z-Configuration: In the (2Z) isomer, the oxime -OH is often syn to the amino

group (-NH2). This proximity can lead to a slight downfield shift of the amine protons compared

to the (2E) isomer due to the anisotropic effect of the oxime oxygen.

NMR Data (100 MHz, DMSO-d6)
Shift (

ppm)
Type Assignment Notes

163.0 – 165.0 Quaternary (C) C=O

Amide carbonyl

carbon. Most

deshielded signal.

150.0 – 153.0 Quaternary (C) C=N

Oxime carbon.

Distinctive for

amidoximes (

core).

25.5 – 26.5
Primary (

)
-CH3 N-methyl carbon.

Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution spectra without water interference.

Mass: Weigh 5–10 mg of the solid compound into a clean vial.

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

Critical Step: Use an ampoule or freshly opened bottle to minimize water content. Water in

DMSO appears at ~3.33 ppm and can obscure the methyl signal or broaden

exchangeable protons.

Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into

the NMR tube.
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Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure accurate integration of the ratio between the methyl group and the
exchangeable protons.

Protocol B: Synthesis Workflow (Context)
The compound is typically synthesized via the ammonolysis of a nitroisoxazolone precursor.

Understanding this pathway aids in identifying impurities (e.g., residual starting material).

Figure 2: Synthetic Origin via Ammonolysis of Nitroisoxazolone
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Figure 2: The synthesis involves the nucleophilic attack of ammonia on the isoxazolone ring,

leading to ring opening and the formation of the target amidoxime.
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at: [https://www.benchchem.com/product/b041922#spectroscopic-data-nmr-ir-mass-spec-for-
2z-2-amino-2-hydroxyimino-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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